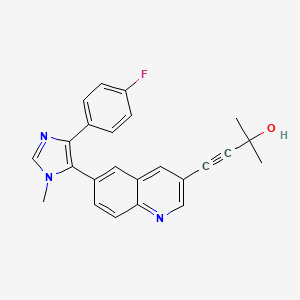
Tnik-IN-8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tnik-IN-8 is a small-molecule inhibitor targeting the TRAF2 and NCK interacting kinase (TNIK). TNIK is a serine/threonine kinase involved in the regulation of cell signal transduction, particularly within the Wnt signaling pathway. This compound has garnered significant attention due to its potential therapeutic applications in cancer and neurological disorders.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tnik-IN-8 typically involves a multi-step process starting with the preparation of the core scaffold, followed by functional group modifications to enhance its inhibitory activity. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and adhering to regulatory standards. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed for quality control.
Analyse Chemischer Reaktionen
Types of Reactions
Tnik-IN-8 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Tnik-IN-8 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the Wnt signaling pathway and its role in various biological processes.
Biology: Investigated for its effects on cell motility, proliferation, and differentiation.
Medicine: Explored as a potential therapeutic agent for cancer, particularly colorectal cancer, and neurological disorders such as schizophrenia and depression.
Industry: Utilized in drug discovery and development, particularly in the design of new inhibitors targeting TNIK.
Wirkmechanismus
Tnik-IN-8 exerts its effects by inhibiting the activity of TNIK. TNIK is a regulatory component of the transcriptional complex composed of β-catenin and T-cell factor 4 (TCF4). By binding to the ATP-binding site of TNIK, this compound blocks the aberrant Wnt/β-catenin signaling pathway, which is often implicated in cancer and other diseases. This inhibition leads to reduced cell proliferation, invasion, and metastasis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
NCB-0846: Another TNIK inhibitor with similar therapeutic applications.
DYRK2 Inhibitors: Target dual-specificity tyrosine-phosphorylation-regulated kinase 2, which shares some functional similarities with TNIK.
MARK2 Inhibitors: Target microtubule affinity-regulating kinase 2, involved in similar signaling pathways.
Uniqueness of Tnik-IN-8
This compound is unique due to its high specificity and potency in inhibiting TNIK. Its ability to effectively block the Wnt/β-catenin signaling pathway makes it a promising candidate for therapeutic applications, particularly in cancer treatment. Additionally, its well-characterized mechanism of action and favorable pharmacokinetic properties further distinguish it from other similar compounds.
Eigenschaften
Molekularformel |
C24H20FN3O |
|---|---|
Molekulargewicht |
385.4 g/mol |
IUPAC-Name |
4-[6-[5-(4-fluorophenyl)-3-methylimidazol-4-yl]quinolin-3-yl]-2-methylbut-3-yn-2-ol |
InChI |
InChI=1S/C24H20FN3O/c1-24(2,29)11-10-16-12-19-13-18(6-9-21(19)26-14-16)23-22(27-15-28(23)3)17-4-7-20(25)8-5-17/h4-9,12-15,29H,1-3H3 |
InChI-Schlüssel |
UIFIIPQKSMQHIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C#CC1=CN=C2C=CC(=CC2=C1)C3=C(N=CN3C)C4=CC=C(C=C4)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















